3-[(2-Bromocyclooctyl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromocyclooctyl)oxy]oxetane is an organic compound with the molecular formula C11H19BrO2 It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene . This reaction forms the oxetane ring by creating both C-C and C-O bonds.
Another approach involves the intramolecular cyclization of suitable precursors. For example, the electrophilic halocyclization of alcohols can be used to form the oxetane ring . This method involves the use of halogenating agents under controlled conditions to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production would require efficient and cost-effective methods, such as continuous flow reactors for the Paternò-Büchi reaction or scalable halocyclization processes. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromocyclooctyl)oxy]oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromocyclooctyl group to other functional groups.
Substitution: The bromine atom in the bromocyclooctyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Compounds with reduced bromocyclooctyl groups, such as cyclooctyl alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromocyclooctyl)oxy]oxetane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile intermediate in various biochemical processes . The bromocyclooctyl group can interact with biological molecules, potentially leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound with a four-membered ring containing one oxygen atom.
3-Bromomethyl oxetane: A similar compound with a bromomethyl group instead of a bromocyclooctyl group.
2-Methyleneoxetane: An oxetane derivative with a methylene group at the 2-position.
Uniqueness
3-[(2-Bromocyclooctyl)oxy]oxetane is unique due to the presence of the bromocyclooctyl group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions in biological and chemical systems, making it valuable for various applications.
Properties
Molecular Formula |
C11H19BrO2 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-(2-bromocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
InChI Key |
GAVUMONZWGSSJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OC2COC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.